4-(Bromomethyl)-4'-fluoro-1,1'-biphenyl

Descripción

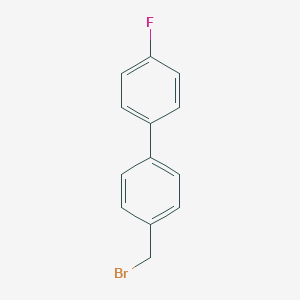

Structure

3D Structure

Propiedades

IUPAC Name |

1-(bromomethyl)-4-(4-fluorophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10BrF/c14-9-10-1-3-11(4-2-10)12-5-7-13(15)8-6-12/h1-8H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBPHEOAKLBGRSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CBr)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10BrF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30596926 | |

| Record name | 4-(Bromomethyl)-4'-fluoro-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30596926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147497-57-2 | |

| Record name | 4-(Bromomethyl)-4′-fluoro-1,1′-biphenyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=147497-57-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Bromomethyl)-4'-fluoro-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30596926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-(Bromomethyl)-4'-fluoro-1,1'-biphenyl chemical properties

An In-Depth Technical Guide to 4-(Bromomethyl)-4'-fluoro-1,1'-biphenyl: Properties, Synthesis, and Applications

Introduction

4-(Bromomethyl)-4'-fluoro-1,1'-biphenyl is a bifunctional organic compound of significant interest to researchers in medicinal chemistry, drug development, and materials science. Its molecular architecture, featuring a metabolically stable 4-fluorobiphenyl scaffold and a highly reactive benzylic bromide, establishes it as a versatile synthetic intermediate. The fluorobiphenyl moiety is a privileged structure in modern drug design, often incorporated to enhance binding affinity and improve pharmacokinetic profiles by blocking metabolic oxidation. The bromomethyl group serves as a key electrophilic handle, enabling covalent linkage to a wide array of nucleophilic partners. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and safe handling, offering field-proven insights for its effective application.

Physicochemical and Spectroscopic Profile

The unique properties of 4-(Bromomethyl)-4'-fluoro-1,1'-biphenyl are a direct consequence of its constituent parts. The biphenyl system imparts rigidity and aromaticity, the fluorine atom introduces polarity and metabolic stability, and the bromomethyl group provides a site for controlled reactivity.

Table 1: Core Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 147497-57-2 | [1] |

| Molecular Formula | C₁₃H₁₀BrF | [1] |

| Molecular Weight | 265.12 g/mol | [1] |

| Appearance | Solid, Off-white to light yellow powder | [2] |

| Melting Point | 83 - 86 °C | [2] |

| Purity | Typically ≥95% | [1] |

| Storage Conditions | Inert atmosphere, 2-8°C | [3] |

Spectroscopic Elucidation

Structural confirmation of 4-(Bromomethyl)-4'-fluoro-1,1'-biphenyl relies on standard spectroscopic techniques. The data presented below are typical and serve as a benchmark for sample validation.[4]

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum provides a clear map of the hydrogen atoms. Key expected signals include two distinct sets of doublets in the aromatic region (approximately δ 7.2-7.6 ppm) corresponding to the protons on the two different phenyl rings, and a characteristic singlet for the benzylic protons of the -CH₂Br group at approximately δ 4.5 ppm.[4][5]

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show a number of signals in the aromatic region (δ 120-140 ppm), with the carbon attached to the fluorine atom exhibiting a characteristic large coupling constant (JC-F). The benzylic carbon of the -CH₂Br group is expected to appear around δ 33-35 ppm.

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight. The mass spectrum will show a characteristic isotopic pattern for a molecule containing one bromine atom, with two peaks of nearly equal intensity separated by two mass units (M+ and M+2), corresponding to the ⁷⁹Br and ⁸¹Br isotopes.

-

Infrared (IR) Spectroscopy: The IR spectrum will display characteristic C-H stretching frequencies for the aromatic rings (~3030 cm⁻¹), C=C stretching within the rings (~1600 and 1485 cm⁻¹), a strong C-F stretching band (~1220 cm⁻¹), and a C-Br stretching frequency (~670 cm⁻¹).[4]

Caption: Molecular structure of 4-(Bromomethyl)-4'-fluoro-1,1'-biphenyl.

Synthesis and Mechanistic Considerations

The synthesis of 4-(Bromomethyl)-4'-fluoro-1,1'-biphenyl is typically achieved via a two-step sequence: a palladium-catalyzed cross-coupling reaction to construct the fluorobiphenyl core, followed by a selective benzylic bromination.

Step 1: Suzuki-Miyaura Cross-Coupling

The formation of the C-C bond between the two aromatic rings is efficiently accomplished using the Suzuki-Miyaura reaction.[6][7] This reaction involves the coupling of an aryl halide with an arylboronic acid, catalyzed by a palladium complex. For this synthesis, 1-bromo-4-fluorobenzene is coupled with 4-methylphenylboronic acid.

Causality: The choice of a palladium catalyst, such as Pd(PPh₃)₄ or a combination of Pd(OAc)₂ and a phosphine ligand, is critical as it facilitates the catalytic cycle of oxidative addition, transmetalation, and reductive elimination.[8] A base (e.g., K₂CO₃, Cs₂CO₃) is required to activate the boronic acid for the transmetalation step. The solvent system, often a mixture of an organic solvent like dioxane or toluene and water, ensures that both the organic and inorganic reagents are sufficiently solubilized.

Step 2: Benzylic Bromination

The resulting 4-fluoro-4'-methyl-1,1'-biphenyl is then subjected to benzylic bromination. This is a radical substitution reaction where a bromine atom selectively replaces a hydrogen atom on the methyl group.

Causality: N-Bromosuccinimide (NBS) is the reagent of choice for this transformation as it provides a low, constant concentration of bromine, which favors radical substitution over electrophilic aromatic addition.[9] The reaction is initiated by a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, upon heating or UV irradiation. Non-polar solvents like carbon tetrachloride or cyclohexane are used to promote the radical chain mechanism.

Caption: Synthetic workflow for 4-(Bromomethyl)-4'-fluoro-1,1'-biphenyl.

Experimental Protocol: Synthesis

Protocol: Two-Step Synthesis of 4-(Bromomethyl)-4'-fluoro-1,1'-biphenyl

PART A: Suzuki-Miyaura Coupling to form 4-Fluoro-4'-methyl-1,1'-biphenyl [10]

-

To a round-bottom flask, add 4-methylphenylboronic acid (1.1 eq), potassium carbonate (2.0 eq), and a palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 eq).

-

Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

-

Add a degassed solvent mixture of toluene and water (e.g., 4:1 ratio).

-

Add 1-bromo-4-fluorobenzene (1.0 eq) to the mixture via syringe.

-

Heat the reaction mixture to reflux (e.g., 90-100°C) and stir vigorously for 12-24 hours, monitoring by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 4-fluoro-4'-methyl-1,1'-biphenyl.

PART B: Benzylic Bromination [9]

-

Dissolve the 4-fluoro-4'-methyl-1,1'-biphenyl (1.0 eq) from Part A in a non-polar solvent such as carbon tetrachloride.

-

Add N-bromosuccinimide (NBS, 1.05 eq) and a catalytic amount of a radical initiator (e.g., AIBN, 0.05 eq).

-

Heat the mixture to reflux (approx. 77°C for CCl₄) and irradiate with a heat lamp or UV lamp to initiate the reaction.

-

Monitor the reaction progress by TLC. The reaction is typically complete within 1-3 hours.

-

Cool the reaction mixture to room temperature and filter to remove the succinimide byproduct.

-

Wash the filtrate with aqueous sodium thiosulfate solution to quench any remaining bromine, followed by water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization (e.g., from hexanes) to yield 4-(Bromomethyl)-4'-fluoro-1,1'-biphenyl as a solid.

Reactivity and Applications in Drug Discovery

The synthetic utility of 4-(Bromomethyl)-4'-fluoro-1,1'-biphenyl stems almost exclusively from the reactivity of the benzylic bromide. This functional group is an excellent electrophile, readily participating in nucleophilic substitution reactions, typically via an SN2 mechanism.[3][11]

The electron-withdrawing nature of the adjacent biphenyl system stabilizes the transition state of the SN2 reaction, making the benzylic carbon highly susceptible to attack by a wide range of nucleophiles, including:

-

Amines (primary, secondary) to form substituted benzylamines.

-

Alcohols and phenols to form ethers.

-

Thiols to form thioethers.

-

Carboxylates to form esters.

-

Anions of active methylene compounds for C-C bond formation.

This reactivity makes it an invaluable building block for introducing the 4-fluorobiphenyl pharmacophore into lead compounds during drug development. This moiety is found in numerous biologically active molecules, including inhibitors of Factor Xa for anticoagulation therapy and inhibitors of the PD-1/PD-L1 interaction for cancer immunotherapy.[12][13] The fluorine atom often enhances metabolic stability by preventing para-hydroxylation of the phenyl ring, a common metabolic pathway.[14]

Caption: Generalized SN2 reaction mechanism at the benzylic carbon.

Experimental Protocol: Nucleophilic Substitution

Protocol: Synthesis of a Benzylamine Derivative

-

Dissolve 4-(Bromomethyl)-4'-fluoro-1,1'-biphenyl (1.0 eq) in a polar aprotic solvent like acetonitrile or DMF.

-

Add a primary or secondary amine (1.1-1.5 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) or potassium carbonate (2.0 eq) to act as a scavenger for the HBr byproduct.

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60°C) until the starting material is consumed (monitor by TLC).

-

Once the reaction is complete, dilute the mixture with ethyl acetate and wash with water and brine to remove the solvent and salts.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting benzylamine derivative by column chromatography or recrystallization as needed.

Safety and Handling

4-(Bromomethyl)-4'-fluoro-1,1'-biphenyl is a hazardous substance and must be handled with appropriate precautions.

-

GHS Hazard Statements: H302 (Harmful if swallowed), H314 (Causes severe skin burns and eye damage).

-

Signal Word: Danger.

-

Personal Protective Equipment (PPE): Handle only in a well-ventilated fume hood. Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[15][16]

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Wash hands thoroughly after handling.[2][17]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, under an inert atmosphere as recommended.[3]

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.[15]

Conclusion

4-(Bromomethyl)-4'-fluoro-1,1'-biphenyl is a high-value synthetic intermediate whose chemical properties are defined by the interplay between its stable fluorobiphenyl core and its reactive benzylic bromide handle. A thorough understanding of its synthesis, reactivity, and handling is essential for its effective use in the development of novel pharmaceuticals and advanced materials. Its ability to readily undergo nucleophilic substitution allows for the strategic incorporation of a key pharmacophore, making it a powerful tool for researchers and scientists in the field of drug discovery.

References

-

Ossila. 5-Fluorooxindole | CAS Number 56341-41-4.

-

Sigma-Aldrich. 4-(Bromomethyl)-4'-fluoro-1,1'-biphenyl | 147497-57-2.

-

Sigma-Aldrich. 5-Fluoro-2-oxindole | 56341-41-4.

-

Pharmaffiliates. 5-Fluoroindolin-2-one | CAS No : 56341-41-4.

-

LGC Standards. 5-Fluoro-2-oxindole | CAS 56341-41-4.

-

BLD Pharm. 56341-41-4|5-Fluoroindolin-2-one.

-

ChemUniverse. 4-(bromomethyl)-4'-fluoro-1,1'-biphenyl.

-

Benchchem. 4'-(Bromomethyl)-2-fluoro-1,1'-biphenyl.

-

Echemi. 4-Bromo-4′-fluoro-1,1′-biphenyl Safety Data Sheets.

-

PubChem. 4-Bromo-4'-fluoro-1,1'-biphenyl.

-

Cleanchem Laboratories. MATERIAL SAFETY DATA SHEETS 4-(BROMOMETHYL)BIPHENYL.

-

MDPI. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives.

-

ECHEMI. 4-Bromo-2-fluoro-1,1′-biphenyl Formula - 41604-19-7.

-

Fisher Scientific. SAFETY DATA SHEET.

-

ResearchGate. (PDF) Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives.

-

YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.

-

BLDpharm. 147497-57-2|4-(Bromomethyl)-4'-fluoro-1,1'-biphenyl.

-

ChemicalBook. 4-Bromo-2-fluorobiphenyl(41604-19-7) 1H NMR spectrum.

-

MDPI. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives.

-

ChemicalBook. 4-BROMOMETHYLBIPHENYL(2567-29-5) 1H NMR spectrum.

-

University of Huddersfield. Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner.

-

Google Patents. Process for the preparation of 4-bromomethyl-[1,1'-biphenyl]-2'-carbonitrile.

-

Fisher Scientific. SAFETY DATA SHEET - 4'-(Bromomethyl)biphenyl-2-carbonitrile.

-

Google Patents. Synthetic method of 4-bromo-2-fluorobiphenyl.

-

European Patent Office. Process for producing 4-bromomethylbiphenyl compounds - EP 0553879 A2.

-

PubChem. 4-Bromo-2-fluoro-1,1'-biphenyl.

-

The Royal Society of Chemistry. Supporting Information for: A practical and efficient ligand for Suzuki-Miyaura cross-coupling of aryl chlorides.

-

PMC - PubMed Central - NIH. Concerted Nucleophilic Aromatic Substitution Reactions.

-

PMC - NIH. Concerted Nucleophilic Aromatic Substitutions.

-

MDPI. Supplementary Information: Pd-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction in Glycerol Using KOH as Base and Glycerol-Triethanolamine Deep Eutectic Solvent under Inorganic Base-Free Conditions.

-

PMC - NIH. Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens.

-

PubChem. 4-Fluoro-4'-methyl-1,1'-biphenyl.

-

PubMed. Discovery of 1-[3-(aminomethyl)phenyl]-N-3-fluoro-2'-(methylsulfonyl)-[1,1'-biphenyl]-4-yl]-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide (DPC423), a highly potent, selective, and orally bioavailable inhibitor of blood coagulation factor Xa.

-

PubMed. Novel Biphenyl Pyridines as Potent Small-Molecule Inhibitors Targeting the Programmed Cell Death-1/Programmed Cell Death-Ligand 1 Interaction.

-

Benchchem. A Technical Guide to the Spectroscopic Data of (4-(Bromomethyl)phenyl)methanamine.

-

BLDpharm. 3-Bromo-4-fluoro-1,1'-biphenyl | 306935-88-6.

-

WIPO Patentscope. WO/2011/073703 PROCESS FOR THE PREPARATION OF 4-BROMOMETHYL-[1,1'-BIPHENYL]-2'-CARBONITRILE.

-

Journal of Biomedical Research & Environmental Sciences. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities.

-

PMC - PubMed Central - NIH. Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile.

-

PubMed. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor.

Sources

- 1. chemuniverse.com [chemuniverse.com]

- 2. fishersci.com [fishersci.com]

- 3. 4'-(Bromomethyl)-2-fluoro-1,1'-biphenyl|CAS 193013-76-2 [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. 4-BROMOMETHYLBIPHENYL(2567-29-5) 1H NMR [m.chemicalbook.com]

- 6. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [digibug.ugr.es]

- 7. researchgate.net [researchgate.net]

- 8. m.youtube.com [m.youtube.com]

- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 10. 4-Fluoro-4'-methyl-1,1'-biphenyl | C13H11F | CID 9964281 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Discovery of 1-[3-(aminomethyl)phenyl]-N-3-fluoro-2'-(methylsulfonyl)-[1,1'-biphenyl]-4-yl]-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide (DPC423), a highly potent, selective, and orally bioavailable inhibitor of blood coagulation factor Xa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Novel Biphenyl Pyridines as Potent Small-Molecule Inhibitors Targeting the Programmed Cell Death-1/Programmed Cell Death-Ligand 1 Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. jelsciences.com [jelsciences.com]

- 15. echemi.com [echemi.com]

- 16. cleanchemlab.com [cleanchemlab.com]

- 17. fishersci.com [fishersci.com]

A-Z Guide to 4-(Bromomethyl)-4'-fluoro-1,1'-biphenyl: Synthesis, Applications, and Experimental Protocols for Advanced Drug Discovery

Abstract

4-(Bromomethyl)-4'-fluoro-1,1'-biphenyl (CAS No. 147497-57-2) is a pivotal, bifunctional reagent in modern medicinal chemistry and materials science. Its unique structure, featuring a reactive bromomethyl group and a fluorinated biphenyl scaffold, makes it an invaluable building block for synthesizing complex molecular architectures. This guide provides an in-depth technical overview of its physicochemical properties, validated synthesis and purification protocols, and core applications in drug development. Detailed experimental procedures and safety protocols are included to equip researchers, scientists, and drug development professionals with the practical knowledge required for its effective and safe utilization in the laboratory.

Physicochemical and Structural Profile

4-(Bromomethyl)-4'-fluoro-1,1'-biphenyl is a solid organic compound at room temperature, typically appearing as a white to light yellow powder. The molecule's core is a biphenyl system, where one phenyl ring is substituted with a bromomethyl group at the 4-position and the other with a fluorine atom at the 4'-position. This substitution pattern imparts specific reactivity and properties:

-

Bromomethyl Group (-CH₂Br): This is a highly reactive functional group, acting as a potent electrophile. It readily participates in nucleophilic substitution reactions (S_N2), making it ideal for alkylating a wide range of nucleophiles such as amines, phenols, thiols, and carbanions.

-

Fluorobiphenyl Scaffold: The fluorine atom enhances metabolic stability and can improve pharmacokinetic properties like membrane permeability and bioavailability in drug candidates by blocking potential sites of oxidative metabolism. The biphenyl core provides a rigid, aromatic spacer crucial for orienting pharmacophores in three-dimensional space to interact with biological targets.

Table 1: Key Physicochemical Properties

| Property | Value | Reference(s) |

| CAS Number | 147497-57-2 | [1][2] |

| Molecular Formula | C₁₃H₁₀BrF | [1][2] |

| Molecular Weight | 265.12 g/mol | [2] |

| Appearance | Solid, white to light yellow powder | [3] |

| Purity | Typically ≥95% | [4] |

| Melting Point | 83 - 86 °C | [3] |

| Storage Temperature | 2-8°C, under inert atmosphere | [1] |

Synthesis and Purification

The most common and efficient synthesis of 4-(Bromomethyl)-4'-fluoro-1,1'-biphenyl involves the radical bromination of its precursor, 4-methyl-4'-fluoro-1,1'-biphenyl. This reaction is typically initiated by light or a radical initiator.

Synthetic Scheme

Caption: Synthetic route to 4-(Bromomethyl)-4'-fluoro-1,1'-biphenyl.

Detailed Synthesis Protocol

This protocol describes a standard laboratory-scale synthesis.

Materials:

-

4-Methyl-4'-fluoro-1,1'-biphenyl

-

N-Bromosuccinimide (NBS)

-

Benzoyl Peroxide (BPO) or Azobisisobutyronitrile (AIBN)

-

Carbon tetrachloride (CCl₄) or another suitable non-polar solvent

-

Standard glassware for reflux and workup

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-methyl-4'-fluoro-1,1'-biphenyl (1.0 eq) in CCl₄.

-

Addition of Reagents: Add N-Bromosuccinimide (1.1 eq) and a catalytic amount of Benzoyl Peroxide (approx. 0.02 eq) to the solution.

-

Reaction: Heat the mixture to reflux (approx. 77°C for CCl₄) and irradiate with a UV lamp or a standard incandescent light bulb to initiate the radical reaction. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.

-

Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. Filter off the succinimide byproduct.

-

Purification: Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate. Remove the solvent under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/hexane) to yield the pure 4-(Bromomethyl)-4'-fluoro-1,1'-biphenyl as a crystalline solid.

Causality and Protocol Validation:

-

Choice of Brominating Agent: NBS is the preferred reagent for benzylic bromination as it provides a low, steady concentration of bromine radicals, minimizing side reactions like di-bromination.

-

Radical Initiator: BPO or AIBN is crucial for initiating the radical chain reaction. The choice depends on the reaction temperature.

-

Solvent: CCl₄ is a classic solvent for radical reactions due to its inertness. However, due to its toxicity, other solvents like cyclohexane or acetonitrile can be used.

-

Purification: Recrystallization is an effective method for purifying the solid product, ensuring high purity required for subsequent synthetic steps.

Applications in Medicinal Chemistry and Drug Development

The primary application of 4-(Bromomethyl)-4'-fluoro-1,1'-biphenyl is as a versatile building block for introducing the 4'-fluorobiphenylmethyl moiety into drug candidates. This structural motif is found in numerous biologically active compounds, including enzyme inhibitors and receptor modulators.

Role as a Key Synthetic Intermediate

The compound serves as an essential precursor in multi-step syntheses. Its reactive handle allows for the covalent attachment to various molecular scaffolds. For instance, it is used in the synthesis of inhibitors for targets like Factor Xa, a critical enzyme in the blood coagulation cascade, and in the development of small-molecule inhibitors targeting the PD-1/PD-L1 protein-protein interaction in cancer immunotherapy.[5][6] The biphenyl structure provides a rigid backbone, which is often essential for high-affinity binding to protein targets.

Example Application: Synthesis of PD-1/PD-L1 Inhibitors

Small-molecule inhibitors that disrupt the PD-1/PD-L1 interaction can restore the immune system's ability to recognize and eliminate cancer cells. The 4'-fluorobiphenylmethyl group can serve as a key pharmacophore that occupies a hydrophobic pocket on the PD-L1 protein.

Caption: Mechanism of action for small-molecule PD-L1 inhibitors.

Core Experimental Protocol: N-Alkylation

This section provides a detailed protocol for a typical N-alkylation reaction using 4-(Bromomethyl)-4'-fluoro-1,1'-biphenyl, a common step in drug synthesis.

Workflow Diagram

Caption: Standard workflow for an N-alkylation reaction.

Step-by-Step Protocol

Materials:

-

Amine-containing substrate (1.0 eq)

-

4-(Bromomethyl)-4'-fluoro-1,1'-biphenyl (1.1 eq)

-

Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (2.0-3.0 eq)

-

Anhydrous Dimethylformamide (DMF) or Acetonitrile (MeCN)

-

Ethyl acetate, water, brine

Procedure:

-

To a solution of the amine substrate in DMF, add the base (e.g., K₂CO₃).

-

Stir the mixture for 10-15 minutes at room temperature.

-

Add 4-(Bromomethyl)-4'-fluoro-1,1'-biphenyl to the reaction mixture.

-

Stir the reaction at room temperature or heat to 50-60°C if necessary. The reaction progress should be monitored by TLC or LC-MS.

-

Upon completion, pour the reaction mixture into water and extract the product with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired N-alkylated product.

Safety, Handling, and Storage

4-(Bromomethyl)-4'-fluoro-1,1'-biphenyl is a hazardous chemical and must be handled with appropriate precautions.

Table 2: GHS Hazard Information

| Pictogram(s) | Signal Word | Hazard Statement(s) |

| Danger | H302: Harmful if swallowed.[7] H314: Causes severe skin burns and eye damage.[8] |

Handling and Personal Protective Equipment (PPE):

-

Always handle this compound in a well-ventilated chemical fume hood.[3][9]

-

Wear appropriate PPE, including a lab coat, safety goggles with side-shields, and chemical-resistant gloves (e.g., nitrile).[7][10]

-

Avoid breathing dust. Do not get in eyes, on skin, or on clothing.[3][9]

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][3]

-

Recommended storage is at 2-8°C under an inert atmosphere (e.g., Argon or Nitrogen) to prevent degradation.

-

Keep away from incompatible materials such as strong oxidizing agents and strong bases.[3]

First-Aid Measures:

-

If on skin: Immediately remove all contaminated clothing. Rinse skin with plenty of water/shower for at least 15 minutes. Seek immediate medical attention.[3][8]

-

If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[3][7]

-

If swallowed: Rinse mouth. Do NOT induce vomiting. Call a physician or poison control center immediately.[3][8]

-

If inhaled: Remove person to fresh air and keep comfortable for breathing. Seek immediate medical attention.[3][8]

References

-

4-(bromomethyl)-4'-fluoro-1,1'-biphenyl . ChemUniverse. [Link]

-

Material Safety Data Sheets 4-(Bromomethyl)biphenyl . Cleanchem Laboratories. [Link]

-

Discovery of DPC423, a highly potent, selective, and orally bioavailable inhibitor of blood coagulation factor Xa . Journal of Medicinal Chemistry. [Link]

-

Novel Biphenyl Pyridines as Potent Small-Molecule Inhibitors Targeting the Programmed Cell Death-1/Programmed Cell Death-Ligand 1 Interaction . Journal of Medicinal Chemistry. [Link]

Sources

- 1. 4-(Bromomethyl)-4'-fluoro-1,1'-biphenyl, CasNo.147497-57-2 Amadis Chemical Co., Ltd. China (Mainland) [amadis.lookchem.com]

- 2. chemuniverse.com [chemuniverse.com]

- 3. fishersci.com [fishersci.com]

- 4. aksci.com [aksci.com]

- 5. Discovery of 1-[3-(aminomethyl)phenyl]-N-3-fluoro-2'-(methylsulfonyl)-[1,1'-biphenyl]-4-yl]-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide (DPC423), a highly potent, selective, and orally bioavailable inhibitor of blood coagulation factor Xa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Novel Biphenyl Pyridines as Potent Small-Molecule Inhibitors Targeting the Programmed Cell Death-1/Programmed Cell Death-Ligand 1 Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. echemi.com [echemi.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. fishersci.com [fishersci.com]

- 10. cleanchemlab.com [cleanchemlab.com]

Introduction: A Versatile Building Block in Modern Chemistry

An In-depth Technical Guide to the Molecular Structure of 4-(Bromomethyl)-4'-fluoro-1,1'-biphenyl

For Researchers, Scientists, and Drug Development Professionals

4-(Bromomethyl)-4'-fluoro-1,1'-biphenyl is a bifunctional organic compound of significant interest in the fields of medicinal chemistry, drug discovery, and materials science. Its structure is characterized by a fluorinated biphenyl core, a common motif in many biologically active molecules, and a reactive bromomethyl group, which serves as a versatile chemical handle for further synthetic modifications.

The presence of the fluorine atom can profoundly influence the physicochemical properties of a molecule, often enhancing metabolic stability, membrane permeability, and binding affinity to target proteins.[1][2] The bromomethyl group, being an excellent electrophile, readily participates in nucleophilic substitution reactions, allowing for the covalent attachment of the 4'-fluorobiphenyl moiety to a wide array of molecular scaffolds. This unique combination of a stable, modulatory fluorobiphenyl core and a reactive functional group makes 4-(Bromomethyl)-4'-fluoro-1,1'-biphenyl a valuable intermediate in the synthesis of complex organic molecules, including novel therapeutic agents and advanced functional materials.[2][3] This guide provides a comprehensive technical overview of its molecular structure, characterization, synthesis, and handling.

Molecular Structure and Physicochemical Properties

The fundamental structure of 4-(Bromomethyl)-4'-fluoro-1,1'-biphenyl consists of two phenyl rings connected by a single carbon-carbon bond. A bromomethyl (-CH₂Br) group is attached at the C4 position of one ring, and a fluorine (-F) atom is at the C4' position of the other.

A defining characteristic of biphenyl systems is the torsional angle (or dihedral angle) between the planes of the two aromatic rings. This angle results from a balance between two opposing effects:

-

Steric Hindrance: Repulsion between the ortho-hydrogens (at C2, C6, C2', and C6') on adjacent rings, which favors a twisted, non-planar conformation.

-

π-Conjugation: The desire for orbital overlap between the two aromatic systems, which favors a planar conformation.

In the absence of bulky ortho-substituents, non-planar, twisted conformations are generally favored in the solid state to allow for more efficient crystal packing.[4] In solution, the molecule is typically conformationally flexible, with a relatively low barrier to rotation around the central C-C bond.

Physicochemical Data Summary

| Property | Value | Reference |

| IUPAC Name | 4-(bromomethyl)-4'-fluorobiphenyl | |

| CAS Number | 147497-57-2 | [5] |

| Molecular Formula | C₁₃H₁₀BrF | [5] |

| Molecular Weight | 265.12 g/mol | [5] |

| Physical Form | Solid | |

| InChI Key | BBPHEOAKLBGRSZ-UHFFFAOYSA-N |

Structural Representation

Caption: Molecular structure of 4-(Bromomethyl)-4'-fluoro-1,1'-biphenyl.

Spectroscopic and Analytical Characterization

The confirmation of the molecular structure of 4-(Bromomethyl)-4'-fluoro-1,1'-biphenyl relies on a combination of spectroscopic techniques. The following data are predicted based on the analysis of structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methylene and aromatic protons. The benzylic protons of the -CH₂Br group should appear as a singlet at approximately 4.5 ppm.[6][7] The aromatic region (7.0-7.7 ppm) will display a more complex pattern. The protons on the fluorine-bearing ring will appear as doublets of doublets due to coupling with both neighboring protons and the fluorine atom. The protons on the other ring will appear as two doublets, characteristic of a 1,4-disubstituted benzene ring.[8]

-

¹³C NMR: The carbon spectrum will show signals for all 13 carbon atoms. The methylene carbon (-CH₂Br) is expected around 32-34 ppm. The aromatic region will display multiple signals between 125-140 ppm. The carbon directly attached to the fluorine atom (C4') will show a large C-F coupling constant and a chemical shift around 160-164 ppm.[9] The carbon attached to the bromomethyl group (C4) will be found around 137-139 ppm.[7]

-

¹⁹F NMR: The fluorine NMR spectrum provides unambiguous confirmation of the fluorine atom's presence and chemical environment. A single resonance is expected, characteristic of an aryl fluoride.

Mass Spectrometry (MS)

Mass spectrometry is critical for confirming the molecular weight and elemental composition. The electron impact (EI) or electrospray ionization (ESI) mass spectrum should show a molecular ion peak (M⁺). A key diagnostic feature will be the isotopic pattern for bromine: two peaks of nearly equal intensity, one for the ⁷⁹Br isotope (M) and one for the ⁸¹Br isotope (M+2), confirming the presence of a single bromine atom.[7]

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present. Key expected absorption bands include:

-

~3030 cm⁻¹: Aromatic C-H stretching.

-

~1600, 1500, 1485 cm⁻¹: Aromatic C=C ring stretching.

-

~1220 cm⁻¹: Aryl C-F stretching.

-

~1210 cm⁻¹: -CH₂- wagging associated with the bromomethyl group.

-

~600-700 cm⁻¹: C-Br stretching.

Predicted Spectroscopic Data Summary

| Technique | Feature | Predicted Value/Observation |

| ¹H NMR | -CH₂Br | ~4.5 ppm (singlet) |

| Aromatic H's | 7.0 - 7.7 ppm (multiplets, doublets) | |

| ¹³C NMR | -CH₂Br | ~33 ppm |

| Aromatic C's | 125 - 140 ppm | |

| C-F | ~162 ppm (¹JCF ≈ 245 Hz) | |

| MS | Molecular Ion | m/z ≈ 264 (⁷⁹Br) and 266 (⁸¹Br) in a ~1:1 ratio |

| IR | C-F Stretch | ~1220 cm⁻¹ |

| C-Br Stretch | ~600-700 cm⁻¹ |

Synthesis and Reactivity

The synthesis of 4-(Bromomethyl)-4'-fluoro-1,1'-biphenyl is most efficiently achieved via a two-step sequence involving a palladium-catalyzed cross-coupling reaction followed by a radical bromination. This approach offers high yields and functional group tolerance.

Synthetic Workflow

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Discovery of 1-[3-(aminomethyl)phenyl]-N-3-fluoro-2'-(methylsulfonyl)-[1,1'-biphenyl]-4-yl]-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide (DPC423), a highly potent, selective, and orally bioavailable inhibitor of blood coagulation factor Xa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. chemuniverse.com [chemuniverse.com]

- 6. 4-BROMOMETHYLBIPHENYL(2567-29-5) 1H NMR spectrum [chemicalbook.com]

- 7. 1,1'-Biphenyl, 4-(bromomethyl)- | C13H11Br | CID 257716 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 4-Fluoro-1,1'-biphenyl(324-74-3) 1H NMR [m.chemicalbook.com]

- 9. 4-Fluoro-4'-methyl-1,1'-biphenyl | C13H11F | CID 9964281 - PubChem [pubchem.ncbi.nlm.nih.gov]

Introduction: The Strategic Importance of a Fluorinated Biphenyl Building Block

An In-depth Technical Guide to 4-(Bromomethyl)-4'-fluoro-1,1'-biphenyl: Properties, Reactivity, and Applications

In the landscape of modern chemical synthesis, particularly within medicinal chemistry and materials science, certain molecular scaffolds emerge as exceptionally valuable due to their inherent structural and reactive properties. 4-(Bromomethyl)-4'-fluoro-1,1'-biphenyl is one such compound. Its architecture, featuring a fluorinated biphenyl core coupled with a reactive benzylic bromide handle, positions it as a strategic building block for the synthesis of complex molecular targets. The biphenyl moiety is a well-established pharmacophore found in numerous approved drugs, prized for its rigid yet conformationally adaptable nature which facilitates effective binding to biological targets. The introduction of a fluorine atom can significantly enhance metabolic stability, binding affinity, and pharmacokinetic properties. The bromomethyl group serves as a versatile electrophilic site, enabling covalent linkage to a wide array of nucleophiles and forming the cornerstone of its synthetic utility. This guide provides a comprehensive technical overview of its properties, reactivity, and applications for researchers, scientists, and drug development professionals.

Physicochemical and Structural Properties

The fundamental physical and chemical characteristics of a compound govern its behavior in experimental settings. Understanding these properties is crucial for appropriate handling, storage, and application in synthesis.

Core Data Summary

A compilation of the key physicochemical properties of 4-(Bromomethyl)-4'-fluoro-1,1'-biphenyl is presented below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 147497-57-2 | [1][2] |

| Molecular Formula | C₁₃H₁₀BrF | [1][2] |

| Molecular Weight | 265.12 g/mol | [1][2] |

| IUPAC Name | 4-(bromomethyl)-4'-fluorobiphenyl | [1] |

| Physical Form | Solid | [1] |

| Purity | Typically ≥95% | [1][2] |

| Storage Temperature | 2-8°C, under inert atmosphere | [1] |

Molecular Structure Visualization

The spatial arrangement of atoms dictates the molecule's reactivity and interactions. The structure of 4-(Bromomethyl)-4'-fluoro-1,1'-biphenyl is depicted below.

Caption: Molecular structure of 4-(Bromomethyl)-4'-fluoro-1,1'-biphenyl.

Spectroscopic Profile

Structural elucidation and confirmation rely on key spectroscopic techniques. While raw spectra are proprietary, the expected data provides a reliable fingerprint for compound verification.[3]

-

¹H NMR (Proton NMR): The spectrum is expected to show distinct signals corresponding to the different proton environments. Aromatic protons on the two biphenyl rings would appear as multiplets in the ~7.2-7.8 ppm range. The most characteristic signal is the singlet for the two benzylic protons of the -CH₂Br group, anticipated around 4.5 ppm, shifted downfield due to the adjacent bromine atom.

-

¹³C NMR (Carbon NMR): The carbon spectrum would display multiple signals for the aromatic carbons, with the carbon attached to fluorine showing a characteristic coupling (C-F coupling). The benzylic carbon of the -CH₂Br group would appear at approximately 32-35 ppm.

-

Infrared (IR) Spectroscopy: Key vibrational frequencies would confirm the presence of specific functional groups. Expected peaks include C-H stretching for the aromatic rings (~3030-3100 cm⁻¹), C=C aromatic ring stretching (~1400-1600 cm⁻¹), a strong C-F stretching band (~1150-1250 cm⁻¹), and a C-Br stretching absorption (~500-600 cm⁻¹).[3]

-

Mass Spectrometry (MS): The mass spectrum would show a characteristic molecular ion peak (M⁺) and an (M+2)⁺ peak of nearly equal intensity, which is the distinctive isotopic signature of a monobrominated compound.

Chemical Reactivity and Synthetic Applications

The synthetic utility of 4-(Bromomethyl)-4'-fluoro-1,1'-biphenyl is dominated by the reactivity of the benzylic bromide. This functional group is an excellent electrophile, readily participating in nucleophilic substitution reactions (S_N2). This reactivity allows for the facile introduction of the 4-fluoro-1,1'-biphenyl moiety into a wide range of molecules.

This compound is a crucial intermediate in the synthesis of non-steroidal anti-inflammatory drugs and other bioactive compounds.[4] The biphenyl framework is a key structural feature in various therapeutic agents, including inhibitors of the PD-1/PD-L1 interaction for cancer therapy and Factor Xa inhibitors for anticoagulation.[5][6] The fluorinated biphenyl motif can be strategically employed to enhance the pharmacological profile of a drug candidate.

The general workflow for utilizing this building block is illustrated below.

Caption: General synthetic workflow using 4-(Bromomethyl)-4'-fluoro-1,1'-biphenyl.

Experimental Protocol: Synthesis of a Benzylamine Derivative

This section provides a representative, field-proven protocol for the N-alkylation of a primary amine using 4-(Bromomethyl)-4'-fluoro-1,1'-biphenyl. This is a foundational reaction for building more complex molecules in drug discovery.

Objective: To synthesize N-((4'-fluoro-[1,1'-biphenyl]-4-yl)methyl)aniline.

Causality Behind Experimental Choices:

-

Solvent (Acetonitrile): A polar aprotic solvent is chosen because it effectively dissolves the reactants while not interfering with the nucleophilic attack, thus favoring the S_N2 mechanism.

-

Base (Potassium Carbonate): A mild inorganic base is used to deprotonate the amine nucleophile, increasing its nucleophilicity. It also neutralizes the HBr byproduct formed during the reaction, driving the equilibrium towards the product. It is easily removed by filtration.

-

Temperature (Room Temperature to 50°C): The reaction is typically initiated at room temperature. Gentle heating may be applied to increase the reaction rate without promoting significant side reactions.

Materials and Reagents

-

4-(Bromomethyl)-4'-fluoro-1,1'-biphenyl

-

Aniline

-

Potassium Carbonate (K₂CO₃), anhydrous

-

Acetonitrile (CH₃CN), anhydrous

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, condenser, heating mantle

-

Thin Layer Chromatography (TLC) plate

Step-by-Step Methodology

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-(Bromomethyl)-4'-fluoro-1,1'-biphenyl (1.0 eq), anhydrous acetonitrile (20 mL), and aniline (1.1 eq).

-

Addition of Base: Add anhydrous potassium carbonate (2.0 eq) to the mixture. The base acts as a proton scavenger.

-

Reaction Execution: Stir the mixture at room temperature. Monitor the reaction progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase) until the starting material is consumed (typically 4-6 hours). If the reaction is slow, gently heat the mixture to 50°C.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and filter off the solid potassium carbonate. Rinse the solid with a small amount of acetonitrile.

-

Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate (50 mL). Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 20 mL) and brine (1 x 20 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to obtain the pure N-((4'-fluoro-[1,1'-biphenyl]-4-yl)methyl)aniline.

-

Characterization: Confirm the structure and purity of the final product using NMR, IR, and Mass Spectrometry, comparing the obtained data with the expected spectroscopic profile.

Safety and Handling

Proper handling of 4-(Bromomethyl)-4'-fluoro-1,1'-biphenyl is essential due to its hazardous nature. The compound is classified with the following hazard statements:

Precautionary Measures:

-

Personal Protective Equipment (PPE): Always wear protective gloves, chemical safety goggles, and a lab coat.[1][7]

-

Engineering Controls: Handle the compound in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[7][8]

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling.[7][8]

-

First Aid:

-

Skin Contact: Immediately take off all contaminated clothing and rinse the skin with plenty of water.[8]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[8]

-

Ingestion: Rinse mouth. Do NOT induce vomiting. Call a physician immediately.[8]

-

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, under an inert atmosphere.[1][8]

References

-

4-(bromomethyl)-4'-fluoro-1,1'-biphenyl. ChemUniverse. [Link]

-

4-Bromo-4'-fluoro-1,1'-biphenyl - PubChem. National Center for Biotechnology Information. [Link]

-

1,1'-Biphenyl, 4'-(bromomethyl)-3-fluoro-. ChemBK. [Link]

-

4′-(Bromomethyl)-2-fluoro-1,1′-biphenyl. LabSolutions. [Link]

-

MATERIAL SAFETY DATA SHEETS 4-(BROMOMETHYL)BIPHENYL. Cleanchem Laboratories. [Link]

-

1,1'-Biphenyl, 4-(bromomethyl)- - PubChem. National Center for Biotechnology Information. [Link]

- Process for the preparation of 4-bromomethyl-[1,1'-biphenyl]-2'-carbonitrile.

- Process for producing 4-bromomethylbiphenyl compounds.

- Synthetic method of 4-bromo-2-fluorobiphenyl.

-

Novel Biphenyl Pyridines as Potent Small-Molecule Inhibitors Targeting the Programmed Cell Death-1/Programmed Cell Death-Ligand 1 Interaction. PubMed. [Link]

-

Discovery of 1-[3-(aminomethyl)phenyl]-N-3-fluoro-2'-(methylsulfonyl)-[1,1'-biphenyl]-4-yl]-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide (DPC423), a highly potent, selective, and orally bioavailable inhibitor of blood coagulation factor Xa. PubMed. [Link]

Sources

- 1. 4-(Bromomethyl)-4'-fluoro-1,1'-biphenyl | 147497-57-2 [sigmaaldrich.com]

- 2. chemuniverse.com [chemuniverse.com]

- 3. benchchem.com [benchchem.com]

- 4. echemi.com [echemi.com]

- 5. Novel Biphenyl Pyridines as Potent Small-Molecule Inhibitors Targeting the Programmed Cell Death-1/Programmed Cell Death-Ligand 1 Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of 1-[3-(aminomethyl)phenyl]-N-3-fluoro-2'-(methylsulfonyl)-[1,1'-biphenyl]-4-yl]-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide (DPC423), a highly potent, selective, and orally bioavailable inhibitor of blood coagulation factor Xa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

4-(Bromomethyl)-4'-fluoro-1,1'-biphenyl safety and hazards

An In-depth Technical Guide to the Safe Handling of 4-(Bromomethyl)-4'-fluoro-1,1'-biphenyl for Research and Development

This guide provides a comprehensive overview of the safety considerations and handling protocols for 4-(Bromomethyl)-4'-fluoro-1,1'-biphenyl. It is intended for researchers, chemists, and drug development professionals who may work with this compound. The information herein is synthesized from established safety data sheets and chemical databases to ensure a high standard of accuracy and practical utility.

Understanding the Hazard Profile

4-(Bromomethyl)-4'-fluoro-1,1'-biphenyl is a bifunctional organic compound used in scientific research and as a building block in the synthesis of more complex molecules.[1] Its chemical structure, featuring a reactive bromomethyl group on a biphenyl scaffold, dictates its hazard profile. The primary concerns are its corrosive nature, toxicity upon ingestion, and environmental hazards.

The reactivity of the benzylic bromide functional group is the root cause of many of the compound's hazards. This group can act as an alkylating agent, meaning it can react with various nucleophiles, including biological macromolecules like DNA and proteins. This reactivity is responsible for its corrosive and irritant properties.

GHS Classification and Hazard Statements

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating the hazards of chemical products. 4-(Bromomethyl)-4'-fluoro-1,1'-biphenyl is classified as follows:

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[1][2] |

| Skin Corrosion/Irritation | Category 1 | H314: Causes severe skin burns and eye damage. |

| Serious Eye Damage/Irritation | Category 1 | H318: Causes serious eye damage.[1][2] |

| Aquatic Hazard (Acute) | Category 1 | H400: Very toxic to aquatic life.[3] |

| Aquatic Hazard (Chronic) | Category 1 | H410: Very toxic to aquatic life with long lasting effects.[1] |

The assigned Signal Word is "Danger" .[1][2][4]

Physicochemical Properties

A clear understanding of the compound's physical properties is essential for safe handling and storage.

| Property | Value |

| Molecular Formula | C13H10BrF[5] |

| Molecular Weight | 265.12 g/mol [5] |

| Appearance | Light yellow to off-white solid/powder[4] |

| Melting Point | 83 - 86 °C[4] |

| Storage Temperature | 2-8°C, under an inert atmosphere[6] |

Risk Assessment and Control

A thorough risk assessment should be conducted before any new experimental protocol involving this compound is initiated. The following diagram outlines a logical workflow for this assessment.

Safe Handling and Storage Protocols

Adherence to strict protocols is non-negotiable to minimize exposure and ensure a safe laboratory environment.

Engineering Controls

-

Ventilation: All manipulations of the solid compound or its solutions must be performed in a certified chemical fume hood to prevent inhalation of dust or vapors.[4][7]

-

Closed Systems: For larger scale reactions, the use of a closed system is recommended to minimize the release of the substance.[4][6]

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the final barrier between the researcher and the chemical. The following diagram illustrates the decision-making process for PPE selection.

Protocol for Weighing and Handling the Solid

-

Preparation: Don all required PPE as determined by your risk assessment. Ensure the chemical fume hood is functioning correctly.

-

Staging: Place a weigh boat, spatula, and the compound's container inside the fume hood.

-

Dispensing: Carefully open the container. Avoid creating dust. Use a clean spatula to transfer the desired amount of solid to the weigh boat.

-

Closure: Securely close the main container immediately after dispensing.

-

Cleanup: Gently wipe down the spatula and any minor dust particles on the work surface with a solvent-dampened cloth (e.g., ethanol or isopropanol). Dispose of the cloth as hazardous waste.

-

Transfer: Carefully transfer the weighed solid to your reaction vessel within the fume hood.

Storage Conditions

-

Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[1][4]

-

The recommended storage temperature is between 2-8°C.

-

Keep away from incompatible materials such as strong oxidizing agents and strong bases.[4]

-

Store locked up in a designated area for hazardous chemicals.[4][8]

Emergency Procedures

Immediate and appropriate action is critical in the event of an exposure or spill.

Personal Exposure

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][4]

-

Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[1][4]

-

Inhalation: Move the victim to fresh air. If breathing is difficult, provide oxygen. If the victim is not breathing, give artificial respiration. Seek immediate medical attention.[1][4]

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[1][4]

Spill Response

The following workflow should be followed in the event of a spill.

Waste Disposal

All waste materials, including empty containers, contaminated PPE, and spill cleanup debris, must be disposed of as hazardous waste.[1][4] Follow all local, state, and federal regulations for hazardous waste disposal. Do not allow the chemical to enter drains or the environment.[1][6]

Conclusion

4-(Bromomethyl)-4'-fluoro-1,1'-biphenyl is a valuable research chemical with significant hazards. Its corrosive and toxic properties demand rigorous adherence to safety protocols. By understanding its chemical reactivity, implementing robust engineering controls, utilizing appropriate personal protective equipment, and being prepared for emergencies, researchers can handle this compound safely and effectively. A culture of safety, underscored by thorough risk assessment and procedural discipline, is paramount.

References

- 1. echemi.com [echemi.com]

- 2. 1,1'-Biphenyl, 4-(bromomethyl)- | C13H11Br | CID 257716 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 4. fishersci.com [fishersci.com]

- 5. chemuniverse.com [chemuniverse.com]

- 6. fishersci.com [fishersci.com]

- 7. cleanchemlab.com [cleanchemlab.com]

- 8. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

4-(Bromomethyl)-4'-fluoro-1,1'-biphenyl IUPAC name

An In-depth Technical Guide to 4-(Bromomethyl)-4'-fluoro-1,1'-biphenyl: Synthesis, Reactivity, and Applications

Introduction

4-(Bromomethyl)-4'-fluoro-1,1'-biphenyl is a bifunctional organic compound of significant interest in the fields of medicinal chemistry and materials science. Its structure, featuring a reactive benzylic bromide handle on one phenyl ring and a fluorine atom on the other, makes it a versatile synthetic intermediate. The fluorinated biphenyl motif is a privileged scaffold in modern drug discovery, known for enhancing metabolic stability, binding affinity, and pharmacokinetic properties of bioactive molecules.[1] This guide provides a comprehensive overview of the compound's properties, synthesis, reactivity, and applications, tailored for researchers and professionals in drug development.

Chemical Identity and Physicochemical Properties

Correctly identifying a chemical entity is the foundational step in any research endeavor. The nomenclature and key identifiers for 4-(Bromomethyl)-4'-fluoro-1,1'-biphenyl are summarized below.

| Identifier | Value | Source |

| IUPAC Name | 4-(bromomethyl)-4'-fluorobiphenyl | |

| CAS Number | 147497-57-2 | [2] |

| Molecular Formula | C₁₃H₁₀BrF | [2][3] |

| Molecular Weight | 265.12 g/mol | [2] |

| InChI Key | BBPHEOAKLBGRSZ-UHFFFAOYSA-N | |

| Canonical SMILES | C1=CC(=CC=C1CCBr)C2=CC=C(C=C2)F | |

| Physical Form | Solid | |

| Purity (Typical) | ≥95% | [2] |

Synthesis Strategy: A Two-Stage Approach

The synthesis of 4-(Bromomethyl)-4'-fluoro-1,1'-biphenyl is most efficiently achieved through a two-step sequence: first, the construction of the core biphenyl structure, followed by the functionalization of the methyl group. This strategy allows for high yields and purity by separating the robust C-C bond formation from the more delicate radical bromination step.

Step 1: Suzuki-Miyaura Cross-Coupling

The biaryl motif is a cornerstone of many pharmaceuticals.[4] The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is the gold standard for its construction due to its mild conditions, high functional group tolerance, and excellent yields.[4][5] In this step, the carbon-carbon bond between the two phenyl rings is formed.

Causality of Experimental Choices:

-

Catalyst: A palladium(0) source, such as Pd(PPh₃)₄, is used. The palladium catalyst is central to the reaction, cycling through oxidative addition, transmetalation, and reductive elimination to couple the two aryl partners.

-

Base: An aqueous base like sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) is crucial. The base activates the boronic acid, forming a more nucleophilic boronate species, which facilitates the transmetalation step.

-

Solvent System: A two-phase system, typically toluene and water, is used. Toluene solubilizes the organic reactants and the palladium catalyst, while water dissolves the inorganic base and byproducts, facilitating both the reaction and subsequent purification.

-

Setup: To a 250 mL three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add 4-fluorophenylboronic acid (1.0 eq), 1-bromo-4-methylbenzene (1.05 eq), and toluene (100 mL).

-

Reagent Addition: Add a 2M aqueous solution of sodium carbonate (2.5 eq).

-

Degassing: Bubble nitrogen gas through the stirred mixture for 15-20 minutes to remove dissolved oxygen, which can oxidize and deactivate the palladium catalyst.

-

Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 eq) to the mixture.

-

Reaction: Heat the mixture to reflux (approximately 85-90 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 4-6 hours.

-

Workup: Cool the reaction mixture to room temperature. Separate the organic layer. Wash the organic layer sequentially with water (2 x 50 mL) and brine (1 x 50 mL).

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product, 4-fluoro-4'-methyl-1,1'-biphenyl, can be purified by recrystallization from ethanol or column chromatography on silica gel.

Step 2: Wohl-Ziegler Benzylic Bromination

With the biphenyl core constructed, the next step is the selective bromination of the benzylic methyl group. The Wohl-Ziegler reaction, which employs N-Bromosuccinimide (NBS) and a radical initiator, is the classic method for this transformation.[6]

Causality of Experimental Choices:

-

Brominating Agent: NBS is the preferred source of bromine. It maintains a low, steady concentration of molecular bromine (Br₂) in the reaction mixture, which is critical for favoring radical substitution at the benzylic position over electrophilic addition to the aromatic ring.[6]

-

Initiator: A radical initiator such as 2,2'-azobisisobutyronitrile (AIBN) or benzoyl peroxide is required to start the radical chain reaction upon heating.

-

Solvent: A non-polar, halogenated solvent like carbon tetrachloride (CCl₄) or 1,2-dichlorobenzene is traditionally used.[7] These solvents are inert to the reaction conditions and effectively solubilize the reactants.

-

Light: The reaction is often initiated by light, which promotes the homolytic cleavage of the initiator to form radicals.

-

Setup: In a round-bottom flask equipped with a reflux condenser and a light source (e.g., a 100W lamp), dissolve 4-fluoro-4'-methyl-1,1'-biphenyl (1.0 eq) in 1,2-dichlorobenzene (5 mL per mmol of substrate).

-

Reagent Addition: Add N-Bromosuccinimide (NBS) (1.1 eq) and AIBN (0.05 eq).

-

Reaction: Heat the mixture to 80 °C under nitrogen while irradiating with the lamp. The reaction progress can be monitored by TLC. A key indicator of the reaction is the consumption of the solid NBS (which is denser than the solvent) and the formation of succinimide (which is less dense and will float).

-

Workup: Once the starting material is consumed (typically 6-8 hours), cool the mixture to room temperature. Filter off the succinimide byproduct.

-

Purification: Dilute the filtrate with a suitable organic solvent like dichloromethane and wash with a 10% sodium thiosulfate solution to remove any residual bromine, followed by water and brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo. The resulting crude product can be purified by recrystallization from a solvent mixture such as hexanes/ethyl acetate to yield 4-(Bromomethyl)-4'-fluoro-1,1'-biphenyl as a solid.

Reactivity and Synthetic Utility

The synthetic value of 4-(Bromomethyl)-4'-fluoro-1,1'-biphenyl lies in the high reactivity of its benzylic bromide group. This functional group is an excellent electrophile, readily undergoing nucleophilic substitution (SN2) reactions with a wide range of nucleophiles. This allows for the straightforward installation of the 4'-fluoro-1,1'-biphenyl moiety onto diverse molecular scaffolds, a common strategy in the development of small-molecule therapeutics.[8]

This reactivity has been leveraged in the synthesis of inhibitors for various biological targets, including:

-

Immune Checkpoint Inhibition: Small-molecule inhibitors targeting the PD-1/PD-L1 interaction, a critical pathway in cancer immunotherapy, have been developed using biphenyl scaffolds.[8][9]

-

Coagulation Cascade: The biphenyl structure is a feature in potent and selective inhibitors of blood coagulation factor Xa, which are important antithrombotic agents.[10]

-

Kinase Inhibition: Derivatives of quinazoline featuring biphenyl moieties have been explored as orally active and selective inhibitors of Aurora Kinase B, a target in oncology.[11]

Safety and Handling

As a reactive benzylic bromide, 4-(Bromomethyl)-4'-fluoro-1,1'-biphenyl must be handled with appropriate care. It is classified as a hazardous substance.

| Hazard Information | Details |

| Signal Word | Danger |

| GHS Pictograms | Corrosion, Health Hazard, Environmental Hazard |

| Hazard Statements | H302: Harmful if swallowed. H314: Causes severe skin burns and eye damage. H410: Very toxic to aquatic life with long lasting effects.[12] |

| Precautionary Statements | P280: Wear protective gloves/protective clothing/eye protection/face protection.[12] P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[12] P310: Immediately call a POISON CENTER or doctor/physician. |

Handling and Storage:

-

Always handle this compound inside a certified chemical fume hood.

-

Use personal protective equipment (PPE), including a lab coat, nitrile gloves, and chemical safety goggles.[13]

-

Store the compound in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).

-

Recommended storage temperature is 2-8 °C to maintain long-term stability.

Conclusion

4-(Bromomethyl)-4'-fluoro-1,1'-biphenyl is a high-value building block for chemical synthesis, particularly within the pharmaceutical industry. Its preparation via a robust Suzuki coupling followed by a selective Wohl-Ziegler bromination is a well-established and scalable route. The compound's primary utility stems from the electrophilic nature of its benzylic carbon, enabling facile conjugation to a variety of nucleophilic partners. This reactivity, combined with the favorable properties imparted by the fluorobiphenyl core, ensures its continued importance in the design and synthesis of novel therapeutic agents. Proper understanding of its synthesis, reactivity, and handling protocols is essential for its safe and effective use in research and development.

References

-

4-Bromo-4'-fluoro-1,1'-biphenyl. (n.d.). PubChem. Retrieved December 29, 2025, from [Link]

-

MATERIAL SAFETY DATA SHEETS 4-(BROMOMETHYL)BIPHENYL. (n.d.). Cleanchem Laboratories. Retrieved December 29, 2025, from [Link]

-

4-Fluoro-4'-methyl-1,1'-biphenyl. (n.d.). PubChem. Retrieved December 29, 2025, from [Link]

-

Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. (2017). MDPI. Retrieved December 29, 2025, from [Link]

-

Baltus, C. (2011). Suzuki-Miyaura mediated biphenyl synthesis : a spotlight on the boronate coupling partner. Semantic Scholar. Retrieved December 29, 2025, from [Link]

-

1,1'-Biphenyl, 4'-(bromomethyl)-3-fluoro-. (n.d.). ChemBK. Retrieved December 29, 2025, from [Link]

-

Encinar, A. M., et al. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. MDPI. Retrieved December 29, 2025, from [Link]

-

4-(bromomethyl)-4'-fluoro-1,1'-biphenyl. (n.d.). ChemUniverse. Retrieved December 29, 2025, from [Link]

- Process for the preparation of 4-bromomethyl-[1,1'-biphenyl]-2'-carbonitrile. (n.d.). Google Patents.

-

3-(Benzoylthio)-2-methylpropanoic acid. (n.d.). CAS Common Chemistry. Retrieved December 29, 2025, from [Link]

- Synthetic method of 4-bromo-2-fluorobiphenyl. (n.d.). Google Patents.

- Process for producing 4-bromomethylbiphenyl compounds. (n.d.). Google Patents.

- Process for benzylic bromination. (n.d.). Google Patents.

-

4-Bromo-2-fluoro-1,1'-biphenyl. (n.d.). PubChem. Retrieved December 29, 2025, from [Link]

- Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst. (n.d.). Google Patents.

-

Al-Zaydi, K. M. (2010). Silicon Assisted Halogenation III: Tetrachlorosilane Induced Benzylic Bromination with N-Bromosuccinimide at Room Temperature. Sciforum. Retrieved December 29, 2025, from [Link]

-

Now You See Me, Now You Don’t- a Judicious Work-Around for Over-Bromination at Benzylic Carbon. (2022). Scientific Update. Retrieved December 29, 2025, from [Link]

-

Pinto, D. J., et al. (2001). Discovery of 1-[3-(aminomethyl)phenyl]-N-3-fluoro-2'-(methylsulfonyl)-[1,1'-biphenyl]-4-yl]-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide (DPC423), a highly potent, selective, and orally bioavailable inhibitor of blood coagulation factor Xa. Journal of Medicinal Chemistry. Retrieved December 29, 2025, from [Link]

-

Novel Biphenyl Pyridines as Potent Small-Molecule Inhibitors Targeting the Programmed Cell Death-1/Programmed Cell Death-Ligand 1 Interaction. (2021). Journal of Medicinal Chemistry. Retrieved December 29, 2025, from [Link]

-

Benzylic Brominations with N-Bromosuccinimide in 1,2-Dichlorobenzene: Effective Preparation of (2-Bromomethyl-phenyl)-Methoxyiminoacetic Acid Methyl Ester. (2016). ResearchGate. Retrieved December 29, 2025, from [Link]

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (n.d.). Journal of Biomedical Research & Environmental Sciences. Retrieved December 29, 2025, from [Link]

-

Design, synthesis, and evaluation of antitumor activity of 2-arylmethoxy-4-(2-fluoromethyl-biphenyl-3-ylmethoxy) benzylamine derivatives as PD-1/PD-l1 inhibitors. (2024). PubMed. Retrieved December 29, 2025, from [Link]

-

Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. (n.d.). PubMed. Retrieved December 29, 2025, from [Link]

Sources

- 1. jelsciences.com [jelsciences.com]

- 2. chemuniverse.com [chemuniverse.com]

- 3. 1,1'-Biphenyl, 4'-(bromomethyl)-3-fluoro- [chembk.com]

- 4. tcichemicals.com [tcichemicals.com]

- 5. CN102351620A - Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst - Google Patents [patents.google.com]

- 6. scientificupdate.com [scientificupdate.com]

- 7. researchgate.net [researchgate.net]

- 8. Novel Biphenyl Pyridines as Potent Small-Molecule Inhibitors Targeting the Programmed Cell Death-1/Programmed Cell Death-Ligand 1 Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design, synthesis, and evaluation of antitumor activity of 2-arylmethoxy-4-(2-fluoromethyl-biphenyl-3-ylmethoxy) benzylamine derivatives as PD-1/PD-l1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Discovery of 1-[3-(aminomethyl)phenyl]-N-3-fluoro-2'-(methylsulfonyl)-[1,1'-biphenyl]-4-yl]-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide (DPC423), a highly potent, selective, and orally bioavailable inhibitor of blood coagulation factor Xa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. echemi.com [echemi.com]

- 13. cleanchemlab.com [cleanchemlab.com]

Preparation of 4-(Bromomethyl)-4'-fluoro-1,1'-biphenyl derivatives

An In-depth Technical Guide to the Synthesis of 4-(Bromomethyl)-4'-fluoro-1,1'-biphenyl Derivatives

Authored by a Senior Application Scientist

Foreword: The Strategic Importance of Fluorinated Biphenyls

The 4-(bromomethyl)-4'-fluoro-1,1'-biphenyl scaffold is a deceptively simple yet powerful structural motif in modern medicinal chemistry and materials science. Its biphenyl core provides a rigid, well-defined three-dimensional structure, while the fluorine atom offers a means to modulate electronic properties, metabolic stability, and binding affinity through subtle stereoelectronic effects. The reactive bromomethyl group serves as a versatile chemical handle, enabling covalent linkage to a wide array of molecular targets or polymer backbones. This guide provides a comprehensive overview of the synthetic strategies, mechanistic underpinnings, and practical considerations for preparing these valuable compounds, aimed at researchers and professionals in drug development and chemical synthesis.

Part 1: A Bifurcated Synthetic Strategy

The most efficient synthesis of 4-(bromomethyl)-4'-fluoro-1,1'-biphenyl is not a single, linear process but rather a two-stage strategy. This approach ensures high yields and minimizes competing side reactions by first constructing the stable biphenyl core and then introducing the reactive benzylic bromide.

-

Stage 1: Construction of the Biphenyl Core. The initial phase focuses on creating the C-C bond that links the two phenyl rings to form 4-fluoro-4'-methyl-1,1'-biphenyl. The premier method for this transformation is the Suzuki-Miyaura cross-coupling reaction.[1][2]

-

Stage 2: Functionalization via Benzylic Bromination. The second phase involves the selective bromination of the methyl group on the biphenyl core. This is a free-radical substitution reaction where precision and control are paramount.[3][4]

This bifurcated approach allows for the purification of the biphenyl intermediate before introducing the more labile bromomethyl group, a critical consideration for achieving high final purity.

Caption: High-level overview of the two-stage synthetic approach.

Part 2: Synthesis of the 4-Fluoro-4'-methyl-1,1'-biphenyl Core

Mechanistic Insight: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is the cornerstone for constructing biaryl systems due to its mild conditions, tolerance of diverse functional groups, and the general stability and low toxicity of its boronic acid reagents.[2][5] The reaction is catalyzed by a Palladium(0) species and proceeds through a well-established catalytic cycle.

The choice of catalyst, base, and solvent system is critical for optimizing reaction yield and purity. Palladium catalysts supported on carbon (Pd/C) are often used for their ease of removal via filtration.[2] A base, typically a carbonate like K₂CO₃, is essential for the transmetalation step.[5]

Caption: The catalytic cycle for Suzuki-Miyaura cross-coupling.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol details the synthesis of 4-fluoro-4'-methyl-1,1'-biphenyl from 4-bromotoluene and 4-fluorophenylboronic acid.

Materials & Reagents:

-

4-Bromotoluene

-

4-Fluorophenylboronic acid

-

Potassium carbonate (K₂CO₃)

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Toluene

-

Ethanol

-

Water (deionized)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-bromotoluene (1.0 eq), 4-fluorophenylboronic acid (1.2 eq), and potassium carbonate (2.5 eq).

-

Catalyst Preparation: In a separate small vessel, pre-mix palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq) in a small amount of toluene until a homogeneous solution is formed.

-

Initiation: Add the catalyst solution to the main reaction flask. Add a 4:1 mixture of toluene and ethanol as the solvent.

-

Reaction: Heat the mixture to reflux (approximately 85-95 °C) with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.

-

Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer.

-

Extraction: Wash the organic layer sequentially with water and then brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield 4-fluoro-4'-methyl-1,1'-biphenyl as a white solid.

Part 3: Benzylic Bromination

Mechanistic Insight: Free-Radical Halogenation

The conversion of the methyl group to a bromomethyl group proceeds via a free-radical chain reaction.[4] This reaction is highly selective for the benzylic position because the resulting benzylic radical is resonance-stabilized by the adjacent aromatic ring, lowering the activation energy for its formation.[3][6]

The reagent of choice is N-Bromosuccinimide (NBS).[6][7] Using elemental bromine (Br₂) directly can lead to electrophilic aromatic substitution on the electron-rich biphenyl rings. NBS serves as a source of a consistent, low concentration of Br₂, which is generated in situ by the reaction of NBS with trace amounts of HBr produced during the propagation steps.[6] The reaction requires a radical initiator, such as 2,2'-azobisisobutyronitrile (AIBN) or UV light, to start the chain reaction.[8][9]

The mechanism involves three key stages:

-

Initiation: The initiator (e.g., AIBN) decomposes upon heating to form radicals.[8][10]

-

Propagation: A bromine radical abstracts a benzylic hydrogen to form the resonance-stabilized benzylic radical. This radical then reacts with Br₂ to form the product and a new bromine radical, continuing the chain.[4][10]

-

Termination: Two radicals combine to end the chain.[4]

Caption: Key steps in the free-radical benzylic bromination.

Experimental Protocol: Benzylic Bromination

This protocol details the bromination of 4-fluoro-4'-methyl-1,1'-biphenyl.

Materials & Reagents:

-

4-Fluoro-4'-methyl-1,1'-biphenyl

-

N-Bromosuccinimide (NBS)

-

2,2'-Azobisisobutyronitrile (AIBN)

-

Carbon tetrachloride (CCl₄) or Acetonitrile

-

Saturated sodium bicarbonate solution